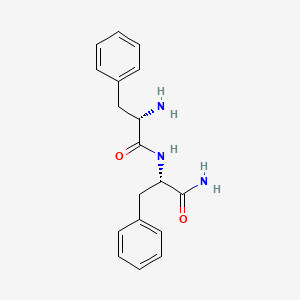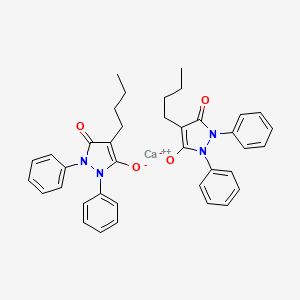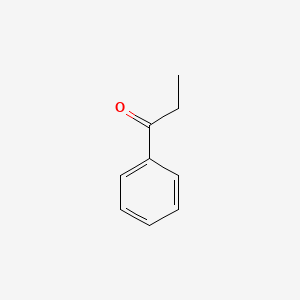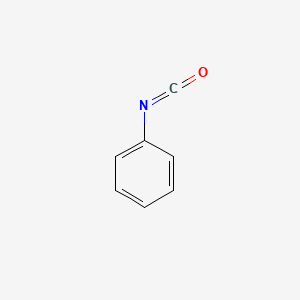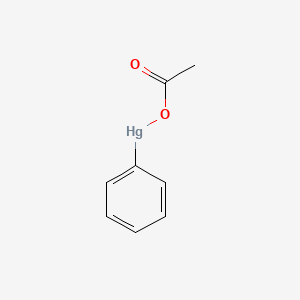
APA 调节剂 T4
描述
Photoregulin3 is a inhibitor of rod photoreceptor gene expression, potentially though Nr2e3 modulation.
科学研究应用
可变多聚腺苷酸化 (APA) 的调节
APA 调节剂 T4 被鉴定为一种有效的可影响多个转录本中远端到近端 (DtoP) APA 使用的小分子 。这种 APA 调节很重要,因为它在调节基因表达中起着关键作用。 该化合物促进了近端内含子多聚 (A) 裂解位点的使用,特别是在富含独特 A 富集基序的较长易受损内含子中 。这种应用对于理解 APA 和剪接的分子机制至关重要。
视网膜退行性疾病治疗
This compound 的另一个名称是光调节蛋白 3,已证明可以预防视网膜色素变性的鼠模型中的视网膜退行性疾病 。这种应用对于开发治疗视网膜疾病的疗法特别有希望,因为它提供了一种药理学调节杆状体基因表达的策略。
分子生物学研究
在分子生物学中,this compound 可用于解析转录后水平基因表达的复杂调控。 它可以帮助识别与 APA 调节相关的基因组序列特征和 RNA 结合蛋白基序 .
作用机制
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
生化分析
Biochemical Properties
APA modulator T4 interacts with various enzymes, proteins, and other biomolecules. It modulates endogenous APA via nonkinase-mediated pathways . The nature of these interactions is nonkinase-mediated, indicating that APA modulator T4 does not inhibit any kinases .
Cellular Effects
APA modulator T4 has significant effects on various types of cells and cellular processes. It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This indicates that APA modulator T4 influences cell function by modulating the usage of APA in transcripts, which can have downstream effects on gene expression and cellular metabolism .
Molecular Mechanism
APA modulator T4 exerts its effects at the molecular level through its modulation of APA. It promotes the use of proximal intronic poly (A) CSs with long intron regions through the PABPN1 pathway . This suggests that APA modulator T4 may bind to biomolecules involved in the PABPN1 pathway, leading to changes in gene expression .
属性
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


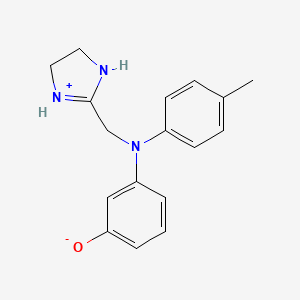

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)


